Cyclobutyl(pyrrolidin-1-yl)methanone
Description
Cyclobutyl(pyrrolidin-1-yl)methanone is a ketone derivative featuring a cyclobutyl group attached to a carbonyl carbon, which is further bonded to a pyrrolidine ring.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
cyclobutyl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C9H15NO/c11-9(8-4-3-5-8)10-6-1-2-7-10/h8H,1-7H2 |
InChI Key |
BICWXPWGVBDGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Compounds for Comparison
The following compounds share structural motifs with Cyclobutyl(pyrrolidin-1-yl)methanone, enabling a comparative analysis of their physicochemical and structural properties:
Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone ()
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone ()
Cyclohexyl-[3-hydroxy-3-phenyl-4-(4-phenylpiperidin-1-ylmethyl)-pyrrolidin-1-yl]methanone ()
[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-((R)-3-hydroxy-pyrrolidin-1-yl)-methanone ()
Physicochemical Properties and Structural Analysis
The table below summarizes critical parameters derived from experimental or calculated
*Estimated values based on structural analogs or computational tools.
Key Observations:
Ring Size and Flexibility :
- The target compound’s pyrrolidine (5-membered) vs. diazepane (7-membered) in affects conformational flexibility. Larger rings (e.g., diazepane) may enhance binding to proteins with extended pockets but reduce metabolic stability.
- Cyclobutyl’s strain (~110° bond angles) increases reactivity compared to cyclopropane derivatives in , which exhibit greater steric hindrance.
Lipophilicity (logP): The target compound’s logP (~0.3) is lower than cyclopropane-containing (logP ~3.0) due to the absence of aromatic substituents.
Hydrogen-Bonding and Solubility :
- Polar surface area (PSA) increases with additional heteroatoms (e.g., : PSA ~90 Ų), reducing membrane permeability. The target compound’s moderate PSA (~30 Ų) balances solubility and permeability.
Steric Effects :
Implications for Drug Design
- Target Compound : Suitable for CNS applications due to low molecular weight and moderate logP. The cyclobutyl group may confer rigidity, aiding in entropy-driven binding.
- Diazepane Analog : Enhanced flexibility and higher logP (0.449) suggest utility in peripheral targets requiring prolonged exposure.
- Aromatic Derivatives () : High logP and PSA limit BBB penetration but may serve as scaffolds for oncology or anti-inflammatory targets with hydrophobic binding sites.
- Complex Heterocycles () : High PSA and hydrogen-bond capacity make them candidates for soluble kinase inhibitors or antiviral agents.
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